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Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is a synthetic organic compound that features a piperidine ring substituted with a fluoropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.
Introduction of the Fluoropyrimidine Moiety: The fluoropyrimidine group is introduced via nucleophilic substitution reactions, often using fluoropyrimidine derivatives as starting materials.
Protection and Deprotection Steps: Protecting groups such as tert-butyl are used to protect reactive sites during intermediate steps and are later removed under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the fluoropyrimidine moiety or the piperidine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace substituents on the piperidine or fluoropyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity :
- The compound is being investigated as an inhibitor of human farnesyltransferase (hFTase), an enzyme implicated in cancer cell proliferation. Studies show that derivatives of similar structures exhibit potent inhibition of hFTase, suggesting that tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate could also possess anticancer properties .
- Antiviral Properties :
- Drug Development :
Biological Activities
- Enzyme Inhibition :
- Potential as a Therapeutic Agent :
Synthetic Chemistry Applications
-
Building Block for Synthesis :
- This compound can be utilized as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, leading to the creation of more complex molecules suitable for pharmaceutical applications .
- Structure-Activity Relationship (SAR) Studies :
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluoropyrimidine moiety can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: An intermediate in the synthesis of Niraparib, a PARP inhibitor.
Tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: Another piperidine derivative with potential pharmaceutical applications.
Uniqueness
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate is unique due to the presence of the fluoropyrimidine moiety, which imparts specific chemical and biological properties. This makes it a valuable compound for targeted drug design and development.
Biological Activity
Tert-butyl 3-((5-fluoropyrimidin-2-yl)(methyl)amino)piperidine-1-carboxylate (hereafter referred to as TB-FP) is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies that highlight its pharmacological potential.
- Molecular Formula : C15H23FN4O2
- Molecular Weight : 310.37 g/mol
- CAS Number : [95437800]
Synthesis
TB-FP is synthesized through a multi-step process involving the reaction of tert-butyl (S)-3-aminopiperidine-1-carboxylate with 2-chloro-5-fluoropyrimidine under palladium-catalyzed conditions. The detailed synthesis procedure includes:
- Reagents : Tert-butyl (S)-3-aminopiperidine-1-carboxylate, 2-chloro-5-fluoropyrimidine, palladium catalyst.
- Conditions : Heating at 120 °C for 16 hours in toluene.
- Purification : Silica gel chromatography using ethyl acetate as the eluent.
Biological Activity
The biological activity of TB-FP has been evaluated in various studies, focusing on its effects on cancer cell lines and potential mechanisms of action.
Anticancer Activity
TB-FP has shown promising results in inhibiting the proliferation of several cancer cell lines, including:
- A431 Vulvar Epidermal Carcinoma Cells : In vitro studies demonstrated significant inhibition of cell proliferation and migration at low micromolar concentrations .
The mechanism by which TB-FP exerts its biological effects is believed to involve:
- Inhibition of Key Enzymes : It may act as an inhibitor of enzymes involved in pyrimidine metabolism, which is crucial for nucleic acid synthesis in rapidly dividing cells.
Cytotoxicity Studies
Cytotoxicity assays using the MTT method have indicated that TB-FP exhibits selective toxicity towards cancer cells while sparing normal cells. The half-maximal inhibitory concentration (IC50) values suggest that TB-FP is significantly less toxic to non-cancerous cells compared to its efficacy against cancerous cells, indicating a favorable selectivity index (SI) greater than 1.0 .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of TB-FP:
Properties
IUPAC Name |
tert-butyl 3-[(5-fluoropyrimidin-2-yl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN4O2/c1-15(2,3)22-14(21)20-7-5-6-12(10-20)19(4)13-17-8-11(16)9-18-13/h8-9,12H,5-7,10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBDCUQSKQJJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=NC=C(C=N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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